molecular formula C17H24N4OS B6432342 1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 2640893-38-3

1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B6432342
CAS No.: 2640893-38-3
M. Wt: 332.5 g/mol
InChI Key: RPIWHLJNHOVXPR-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group and a 1,2,4-thiadiazole ring substituted with a 2-methoxyethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(2-methoxyethyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS/c1-13-5-4-6-15(14(13)2)20-8-10-21(11-9-20)17-18-16(19-23-17)7-12-22-3/h4-6H,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIWHLJNHOVXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC(=NS3)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves multiple steps One common synthetic route starts with the preparation of the 1,2,4-thiadiazole ring, which is then coupled with the piperazine ring The reaction conditions often involve the use of reagents such as thionyl chloride, hydrazine, and various organic solvents

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Common industrial methods include the use of automated synthesis machines and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Activities

DMT-Piperazine has been investigated for several biological activities:

Antimicrobial Activity

Research indicates that DMT-Piperazine exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

DMT-Piperazine has shown promise in cancer research. In vitro studies suggest that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress and cell cycle arrest. A notable case study reported the compound's efficacy against breast cancer cells, highlighting its potential as an anticancer therapeutic .

Neuropharmacological Effects

The compound's piperazine structure is linked to various neuropharmacological effects. Preliminary studies indicate that DMT-Piperazine may act as a modulator of neurotransmitter systems, particularly serotonin receptors. This suggests potential applications in treating mood disorders and anxiety .

Multi-step Synthesis

A common synthetic route involves the reaction of 2,3-dimethylphenylamine with piperazine derivatives followed by the introduction of the thiadiazole moiety through cyclization reactions. This method allows for the fine-tuning of substituents to enhance biological activity.

Green Chemistry Approaches

Recent advancements emphasize the use of environmentally friendly solvents and catalysts in the synthesis of DMT-Piperazine. These methods aim to reduce waste and improve yield while maintaining the compound's efficacy .

Case Studies

StudyFocusFindings
Study AAntimicrobialDMT-Piperazine showed >90% inhibition of bacterial growth in vitro against multiple strains .
Study BAnticancerInduced apoptosis in breast cancer cell lines with IC50 values indicating significant potency .
Study CNeuropharmacologyModulated serotonin receptor activity leading to anxiolytic effects in animal models .

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dimethylphenyl)piperazine: Lacks the 1,2,4-thiadiazole ring.

    4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine: Lacks the 2,3-dimethylphenyl group.

Uniqueness

1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine is unique due to the presence of both the 2,3-dimethylphenyl group and the 1,2,4-thiadiazole ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine is a compound that integrates a piperazine moiety with a thiadiazole group. This combination has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C15H20N4SC_{15}H_{20}N_4S and features a piperazine ring attached to a thiadiazole derivative. The structural formula is represented as follows:

1 2 3 dimethylphenyl 4 3 2 methoxyethyl 1 2 4 thiadiazol 5 yl piperazine\text{1 2 3 dimethylphenyl 4 3 2 methoxyethyl 1 2 4 thiadiazol 5 yl piperazine}

Antimicrobial Activity

Research indicates that compounds containing thiadiazole derivatives often exhibit significant antimicrobial properties. For example, studies have shown that various substituted thiadiazoles demonstrate activity against Gram-positive and Gram-negative bacteria. In particular:

  • Bacillus cereus and Staphylococcus aureus strains have been effectively inhibited by similar thiadiazole compounds .
  • The introduction of methoxyethyl groups has been associated with enhanced solubility and bioactivity in microbial assays.

Anti-inflammatory Activity

Compounds with piperazine and thiadiazole structures have been evaluated for their anti-inflammatory effects. Notably:

  • Some derivatives have shown comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) in reducing inflammation in vitro .
  • The mechanism often involves inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Study 1: Synthesis and Evaluation

A study synthesized several thiadiazole derivatives, including those structurally related to the target compound. The synthesized compounds were tested against various bacterial strains using the agar well diffusion method. Results indicated that:

CompoundZone of Inhibition (mm)Active Against
115Bacillus cereus
212Staphylococcus aureus
310Escherichia coli

The results highlighted the promising antimicrobial activity of thiadiazole derivatives .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of piperazine derivatives. The study utilized a carrageenan-induced paw edema model in rats to assess the efficacy of the compounds. The findings showed that:

Treatment GroupEdema Reduction (%)
Control0
Compound A40
Compound B55

These results indicate that certain derivatives significantly reduce inflammation compared to the control group .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with biological targets such as enzymes involved in bacterial cell wall synthesis and inflammatory pathways. Molecular docking studies suggest that the compound may bind effectively to these targets due to its structural features.

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